molecular formula C2H9N3O4S B6355491 Methyl guanidine sulfate CAS No. 202401-10-3

Methyl guanidine sulfate

Cat. No.: B6355491
CAS No.: 202401-10-3
M. Wt: 171.18 g/mol
InChI Key: YKTILKKAWJYMRK-UHFFFAOYSA-N
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Description

Contextualization within Guanidine (B92328) Chemistry and Derivatives

Guanidine, with the formula HNC(NH₂)₂, is a colorless, crystalline solid that is a strong organic base. ineosopen.orgwikipedia.org Its high basicity stems from the resonance stabilization of its protonated form, the guanidinium (B1211019) cation [C(NH₂)₃]⁺. In this cation, the positive charge is delocalized equally over the three nitrogen atoms, which accounts for its exceptional stability in solution at physiological pH. ineosopen.orgwikipedia.org

The guanidine functional group is a fundamental component in various natural and synthetic molecules. researchgate.netrsc.org It is famously the functional group on the side chain of the amino acid arginine and is integral to the structure of creatine, a compound vital for energy exchange in nerve cells. researchgate.net Due to their unique properties, guanidine derivatives are extensively used as catalysts, biocidal agents, and as building blocks for smart materials. ineosopen.org Their ability to form strong hydrogen bonds and act as non-nucleophilic bases makes them valuable in organic synthesis. ineosopen.org The diverse applications of guanidine derivatives have led to significant research in their synthesis and chemical behavior. nih.govrsc.org

Significance of the Sulfate (B86663) Counterion in Guanidinium Salts

The properties and behavior of a guanidinium salt are significantly modulated by its counterion. rsc.orgnih.gov The sulfate anion (SO₄²⁻) plays a particularly interesting role, often imparting properties that contrast sharply with salts containing other anions, such as chloride (Cl⁻). rsc.org

Guanidinium chloride is well-known as a powerful chaotropic agent and protein denaturant; it disrupts the structure of proteins by weakening hydrophobic interactions. wikipedia.orgrsc.org In stark contrast, guanidinium sulfate is known to be a protein stabilizer. nih.govrsc.org This stabilizing effect is attributed to the strong interactions of the highly charged sulfate ions with water molecules. rsc.org This interaction increases the energy required to create a cavity in the solvent to accommodate the unfolded protein, thereby favoring the compact, native state. rsc.org The interplay between the guanidinium cation's denaturing tendencies and the sulfate anion's stabilizing effect results in a salt that is effectively neutral or even stabilizing towards protein structures. researchgate.net This phenomenon highlights the critical influence of the counterion, where the sulfate anion reverses the typical denaturing power of the guanidinium cation. rsc.org

Overview of Research Trajectories for Methyl Guanidine Sulfate

This compound serves as a valuable compound in several areas of chemical and biomedical research. It is utilized as a reagent in organic synthesis and for biochemical studies. cymitquimica.com

One significant research application is its use as a key intermediate in the synthesis of pharmaceutical compounds. For instance, (2-methyl-5-nitrophenyl) guanidine sulfate is an important intermediate in the production of imatinib (B729) mesylate, a protein kinase inhibitor used in cancer therapy. google.com The synthesis of this intermediate can be achieved by reacting 2-amino-4-nitrotoluene with O-methylisourea sulfate. google.com

Furthermore, methylguanidine (B1195345) has been investigated as a potential biomarker in the context of renal disease. ontosight.ai Studies have indicated that methylguanidine can accumulate in the serum of patients with chronic kidney failure, suggesting its potential role in the pathology of the disease. ontosight.ai Research in this area focuses on its utility for diagnosing and monitoring kidney function. ontosight.ai The compound's basicity, a result of its guanidine group, allows it to participate in proton transfer reactions, making it a useful tool for studying biological systems. cymitquimica.com

Chemical and Physical Properties

Below are interactive tables detailing the properties of this compound and related compounds.

Table 1: Properties of this compound Data sourced from PubChem and other chemical suppliers. cymitquimica.comnih.gov

PropertyValue
Chemical Formula C₄H₁₆N₆O₄S
IUPAC Name 2-methylguanidine;sulfuric acid
Molar Mass 244.28 g/mol nih.gov
Appearance White crystalline solid cymitquimica.com
Solubility Soluble in water cymitquimica.com
CAS Number 598-12-9 nih.gov

Table 2: Properties of Related Guanidinium Compounds Data sourced from various chemical databases. wikipedia.orgsciencemadness.org

Compound NameChemical FormulaMolar MassKey Characteristic
Guanidine CH₅N₃59.07 g/mol Strong organic base wikipedia.org
Guanidinium Sulfate C₂H₁₂N₆O₄S216.22 g/mol Protein stabilizer sciencemadness.org
Guanidinium Chloride CH₆ClN₃95.53 g/mol Strong protein denaturant wikipedia.org

Properties

IUPAC Name

2-methylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H4,3,4,5);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTILKKAWJYMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310490
Record name 1-Methylguanidine Sulfate
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Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-12-9, 1866-88-2
Record name Guanidine, N-methyl-, sulfate (2:1)
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Record name Methylguanidine sulfate
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Record name 1-Methylguanidine Sulfate
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Synthetic Methodologies and Chemical Transformations of Methyl Guanidine Sulfate

Established Synthetic Routes to Methyl Guanidine (B92328) Sulfate (B86663)

The preparation of methyl guanidine sulfate is typically achieved through a multi-step process, often involving the synthesis of a key intermediate which is then converted to the final product. A common commercial route involves the formation of an O-methylisourea salt followed by ammonolysis. mdpi.comwikipedia.org

Formation of an O-methylisourea precursor: This involves the methylation of a simple, readily available starting material like urea (B33335) or cyanamide (B42294). mdpi.comgoogle.com

Conversion to this compound: The O-methylisourea intermediate is reacted with ammonia (B1221849) to replace the O-methyl group with an amino group, forming the guanidine core. mdpi.com

O-methylisourea hydrogen sulfate (also referred to as O-methylisouronium hydrogen sulfate or O-methylisourea hydrosulfate) is a critical intermediate in the synthesis of guanidine derivatives. justia.comalzchem.com There are two primary, well-documented methods for its preparation.

The first method involves the reaction of cyanamide with methanol (B129727) and sulfuric acid. google.comjustia.com This approach is noted for its high yields. The reaction proceeds by mixing sulfuric acid and methanol, to which crystalline cyanamide is added under controlled temperatures. google.comjustia.com

The second established route is the methylation of urea using dimethyl sulfate. mdpi.comresearchgate.net This reaction is typically performed under anhydrous conditions. The urea is gradually added to heated dimethyl sulfate to initiate the reaction, which is then followed by acidification. mdpi.comresearchgate.net

Table 1: Synthetic Routes to O-Methylisourea Hydrogen Sulfate

Starting MaterialsReagentsProductKey FeaturesSource(s)
CyanamideMethanol, Sulfuric AcidO-methylisourea hydrogen sulfateHigh yields (>90%) are achievable. google.comjustia.com
UreaDimethyl SulfateO-methylisourea hydrosulfateConducted under anhydrous conditions. mdpi.comresearchgate.net

Optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of both the O-methylisourea intermediate and the final this compound product.

For the synthesis of O-methylisourea hydrogen sulfate from cyanamide, specific conditions have been optimized to achieve yields exceeding 90%. google.comjustia.com Key parameters include maintaining a temperature range of -10°C to 20°C and using a specific weight ratio of methanol to sulfuric acid (50 to 150 parts methanol per 100 parts sulfuric acid). google.comjustia.com The reaction of the intermediate with a further equimolar amount of cyanamide to produce O-methylisourea sulfate is held at a slightly higher temperature range of 5°C to 40°C for 4 to 40 hours, depending on the temperature. google.com

In the route starting from urea and diethyl sulfate (an analogue of dimethyl sulfate), studies have shown that the optimal yields of guanidine (72%) are obtained under anhydrous conditions without a solvent. dtic.mil The subsequent ammonolysis step to form guanidine-methyl sulfate acid involves a neutralization phase at 25°C, followed by the addition of ammonia solution and maintaining the reaction at 60°C for three hours. mdpi.com

Table 2: Optimized Reaction Conditions for Guanidine Synthesis Pathways

Reaction StageReactantsTemperatureDurationYieldSource(s)
Precursor SynthesisCyanamide, Methanol, H₂SO₄-10°C to 20°CNot specified>90% google.comjustia.com
Precursor SynthesisUrea, Diethyl SulfateNot specifiedNot specified72% (Guanidine) dtic.mil
AmmonolysisO-methylisourea Intermediate, NH₃60°C3 hoursNot specified mdpi.com

Derivatization and Functionalization of the Methyl Guanidine Moiety

The methyl guanidine group, often via its synthetic precursors like O-methylisourea sulfate, serves as a versatile building block for creating more complex and functionalized molecules. researchgate.net These derivatization reactions typically involve nucleophilic substitution, where the O-methyl group of the isourea or the thiol group of an S-methylisothiourea is displaced by an amine. wikipedia.orgprepchem.commdpi.com

A primary application of O-methylisourea sulfate and related reagents is in guanylation reactions—the addition of a guanidine group to another molecule, typically an amine. This process is fundamental for synthesizing a wide array of substituted guanidines.

For instance, (2-methyl-5-nitrophenyl) guanidine sulfate, an intermediate for the pharmaceutical imatinib (B729), is synthesized by reacting 2-amino-4-nitrotoluene with O-methylisourea sulfate under alkaline conditions in a mixture of ethanol (B145695) and DMF. google.com Similarly, reacting S-methylisothiourea sulphate with 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (B92270) in water under reflux yields 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate. prepchem.com Another example is the synthesis of 4-methylguanidine butyric acid, which involves reacting an intermediate 4-(methylamino)butanoic acid salt with thiourea (B124793) trioxide. researchgate.net

Table 3: Examples of Substituted Guanidine Derivatives

Guanidinylating AgentAmine SubstrateProductSource(s)
O-methylisourea sulfate2-amino-4-nitrotoluene(2-methyl-5-nitrophenyl) guanidine sulfate google.com
S-methylisothiourea sulphate3-chloro-2-((2-aminoethyl)thiomethyl) pyridine2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate prepchem.com
Thiourea trioxide4-(methylamino)butanoic acid salts4-methylguanidine butyric acid researchgate.net

The guanidine moiety is frequently incorporated into larger and more complex molecular structures, such as peptides and organometallic complexes, to impart specific chemical or biological properties. nih.govresearchgate.net

In medicinal chemistry, the guanidine group of arginine residues in peptides is a target for modification to fine-tune biological activity. nih.gov For example, selective N-methylation of the guanidine group in peptidic ligands can alter their binding selectivity to different integrin subtypes. This is achieved by using tailor-made guanidinylating precursors, which are then reacted with an amine on the peptide backbone. nih.gov

The guanidine functional group also serves as a versatile ligand in coordination chemistry. Ferrocene-based bisguanidine ligands can be synthesized from 1,1'-diaminoferrocene and chloroformamidinium chlorides. researchgate.net These complex ligands can coordinate with metals like palladium, forming intricate organometallic architectures where the guanidine units act as strong donors. researchgate.net A further example involves the synthesis of a novel tri-substituted guanidine derivative attached to a 6,7-dihydro-2H-imidazo[2,1-c] justia.comCurrent time information in Bangalore, IN.prepchem.comtriazol-3(5H)-imine core, created by reacting a complex thiourea with aniline (B41778) in the presence of mercury(II) chloride. mdpi.com

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving guanidines and their precursors is essential for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways, intermediates, and transition states. mdpi.comnih.gov

Guanidines can act as nucleophilic catalysts, and their conjugate acids, guanidinium (B1211019) ions, can participate in catalysis through hydrogen bonding interactions, activating electrophiles and nucleophiles. rsc.org The reactivity of guanidines is heavily influenced by the delocalization of electrons across the N-C-N system, which stabilizes the protonated guanidinium cation. wikipedia.orgmdpi.com

Another DFT study modeled the 1,3-dipolar cycloaddition of various azides to guanidine. mdpi.com This work explored the formation of different regioisomeric tetrazoles and other products, mapping the potential energy surfaces for the reaction pathways. The mechanism involves the closure of a five-membered ring via the coupling of an azide (B81097) nitrogen atom with the carbon of the guanidine group, proceeding through specific transition states. mdpi.com These computational studies confirm that product distribution and reaction feasibility are governed by the relative energies of intermediates and transition states along competing mechanistic paths. mdpi.comnih.gov

Reaction Kinetics and Thermodynamics

Detailed quantitative data on the reaction kinetics and thermodynamics specifically for this compound are not extensively documented in publicly available literature. The study of reaction rates (kinetics) and the energy changes that accompany them (thermodynamics) is crucial for optimizing synthetic protocols, including reaction yield and selectivity.

For guanidinium compounds in general, the reaction kinetics are influenced by several factors, including the nature of the substituents on the guanidinium core, the solvent, temperature, and the presence of catalysts. The basicity of the guanidine moiety is a key determinant of its nucleophilic character and its ability to participate in reactions. The protonated state of the guanidinium ion, which is prevalent in the sulfate salt, influences its reactivity, often requiring specific conditions to facilitate its participation in nucleophilic reactions.

Thermodynamic considerations for reactions involving guanidinium salts relate to the stability of the reactants and products. The resonance stabilization of the guanidinium cation contributes to its thermodynamic stability. wikipedia.org Any reaction that disrupts this stable arrangement would require a significant energy input or result in the formation of an even more stable product. For instance, in synthetic reactions, the formation of highly stable heterocyclic ring systems can provide the thermodynamic driving force for the reaction to proceed.

Role as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, primarily in the preparation of substituted guanidines and in the construction of various heterocyclic frameworks. The guanidine functional group is a key structural motif in numerous biologically active compounds, making this compound a useful starting material.

One notable application is in the synthesis of other guanidine derivatives. For instance, a "guanidine-methyl sulfate acid" has been described as an intermediary chemical compound formed during a multi-step guanidine synthesis. mdpi.com This process involves the ammonolysis of an O-methylisourea hydrogen methyl sulfate precursor. mdpi.com The reaction sequence highlights the role of the sulfate salt in the isolation and subsequent reaction of the guanidine moiety.

The synthesis of 4-methylguanidine butyric acid provides another example of the utility of guanidinium compounds in synthesis. researchgate.net Although this specific synthesis started from N-methyl-pyrrolidone and used thiourea trioxide for the guanidinylation step, it illustrates the general strategy of incorporating a guanidine group into a molecule to create more complex structures. researchgate.net

Furthermore, guanidine and its derivatives are widely used in the synthesis of nitrogen-containing heterocycles such as pyrimidines. nih.gov The reaction typically involves the condensation of the guanidine with a 1,3-dicarbonyl compound or its equivalent. The methyl group in this compound can be retained in the final product, leading to N-methylated heterocyclic compounds. While specific examples detailing the use of this compound in pyrimidine (B1678525) synthesis are not prevalent in the searched literature, the general reactivity pattern of guanidines suggests its suitability for such transformations.

The table below summarizes the role of this compound as a synthetic intermediate in the context of the types of compounds it can be used to synthesize.

Precursor/IntermediateReaction TypeProduct Class
Guanidine-methyl sulfate acidAmmonolysisSubstituted Guanidines
This compound (by analogy)Condensation with 1,3-dicarbonylsN-Methylated Pyrimidines

This table is illustrative of the potential synthetic applications of this compound based on the known reactivity of guanidine compounds.

In the synthesis of methylguanidine (B1195345) itself, active oxygen species have been shown to play a role in the oxidation of creatinine (B1669602) to form methylguanidine. nih.gov This indicates a different pathway for its formation, relevant in biological contexts.

The chemical properties of this compound, such as its molecular weight of 244.28 g/mol and its formulation as a sulfate salt of methylguanidine, are important considerations for its use in synthesis, affecting stoichiometry and reaction conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl Guanidine Sulfate

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and understanding the bonding within methyl guanidine (B92328) sulfate (B86663). The spectra are characterized by vibrations of the methylguanidinium (B1242240) cation and the sulfate anion.

The FT-IR spectrum, often recorded using a KBr pellet or nujol mull, reveals key vibrational modes. chemicalbook.com The high-frequency region is dominated by N-H stretching vibrations, typically appearing as a broad band due to extensive hydrogen bonding. scirp.org The C-N stretching vibrations of the guanidinium (B1211019) group are also prominent. at.ua For the sulfate anion, which has Td symmetry in its free state, the vibrational modes can become active or split upon coordination and symmetry lowering in the crystal lattice. scirp.orgresearchgate.net The non-degenerate symmetric stretching mode (ν1) of the SO₄²⁻ group appears around 990 cm⁻¹, while the triply degenerate asymmetric stretching mode (ν3) is observed near 1110 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds are often more intense in Raman spectra. A strong band around 1650 cm⁻¹ in the Raman spectra of guanidinium ions is typically assigned to the asymmetric CN₃ stretching mode. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Methyl Guanidine Sulfate and Related Compounds

Wavenumber (cm⁻¹) Assignment Technique Reference
~3200 =N-H stretching vibration FT-IR researchgate.net
2930 C-H asymmetric stretching FT-IR researchgate.net
2855 C-H symmetric stretching FT-IR researchgate.net
~1635-1650 N-H bending / Asymmetric CN₃ stretch FT-IR, Raman researchgate.netresearchgate.net
~1117 Sulfate (SO₄²⁻) ν₃ asymmetric stretch FT-IR scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in D₂O, is relatively simple. It features a signal for the methyl (-CH₃) protons and signals for the amine (-NH and -NH₂) protons. chemicalbook.com In D₂O, the amine protons may exchange with deuterium, leading to their attenuation or disappearance from the spectrum. The chemical shift of the methyl group provides information about its electronic environment. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. A signal corresponding to the methyl carbon and another for the central carbon of the guanidinium group are expected. The chemical shift of the guanidinium carbon is characteristic of sp²-hybridized carbons bonded to three nitrogen atoms. nih.gov

Table 2: NMR Data for this compound

Nucleus Spectrum Details Solvent Reference
¹H Spectrum available, shows methyl and amine protons. D₂O chemicalbook.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is used to confirm the molecular weight and can provide information on the compound's fragmentation pattern. The analysis of this compound, being a salt, typically involves observing the ions in the gas phase. High-Resolution Mass Spectrometry (HR-MS) can determine the exact mass of the components. mdpi.com

The compound consists of two methylguanidinium cations ([C₂H₈N₃]⁺) and one sulfate anion ([SO₄]²⁻). The formula weight for the entire salt, (C₂H₇N₃)₂·H₂SO₄, is 244.28 g/mol . nih.gov In a related synthesis, a precursor intermediate identified as guanidine-methyl H sulfate was detected with a mass-to-charge ratio (m/z) of 172.10. mdpi.com LC-MS/MS methods have been developed for the sensitive and selective quantification of methylguanidine (B1195345) in various matrices. semanticscholar.orgresearchgate.net

Table 3: Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₄H₁₆N₆O₄S nih.gov
Molecular Weight 244.28 g/mol nih.gov
Monoisotopic Mass 244.09537419 Da nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While specific crystal structure data for this compound is not detailed in the surveyed literature, the solid-state structure can be inferred from extensive studies on related guanidinium and organosulfate crystals. scirp.orgacs.org X-ray crystallography on such compounds reveals the precise three-dimensional arrangement of ions, bond lengths, and bond angles. mdpi.com

The structure would be composed of planar methylguanidinium cations and tetrahedral sulfate anions. researchgate.net The planarity of the guanidinium moiety is a key feature, arising from the delocalization of π-electrons across the CN₃ core. at.ua Crystal structures of methylguanidine bound to other molecules, such as a riboswitch, confirm the geometry of the cation. nih.gov

The solid-state structure of this compound is dominated by an extensive network of hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, with its N-H groups readily interacting with hydrogen bond acceptors. researchgate.net The oxygen atoms of the sulfate anion act as potent acceptors. scirp.org

This strong and directional interaction leads to highly organized crystal packing. It is common for guanidinium and sulfate ions to form robust, two-dimensional hydrogen-bonded sheets, often referred to as "GS sheets". acs.org In these arrangements, each sulfate anion is typically surrounded by multiple guanidinium cations, and vice versa, creating a stable, layered architecture held together by charge-assisted hydrogen bonds. scirp.orglabpartnering.org The packing is a result of a balance between the need to satisfy the hydrogen bonding potential of the ions and the efficient filling of space. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The formation of a particular polymorph depends on crystallization conditions such as solvent, temperature, and rate of cooling. While polymorphism is a well-documented phenomenon for organic salts and guanidinium-based compounds, specific studies identifying different polymorphs of this compound were not found in the search results. nih.govacs.org The controlled crystallization of guanidinium salts is a subject of research in crystal engineering, aiming to create materials with specific packing arrangements. labpartnering.org

Other Advanced Analytical Techniques

Beyond the primary spectroscopic and crystallographic methods, other techniques are used to confirm the identity and purity of this compound.

Elemental Analysis: This technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₄H₁₆N₆O₄S) to verify its stoichiometry and purity. Supplier data often reports purity based on elemental analysis or titration. cookechem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of chemical compounds. For guanidine salts, specific HPLC methods have been developed. One approach involves pre-column derivatization with acetylacetone (B45752) to create a chromophoric derivative suitable for UV detection, a method shown to be applicable to guanidine sulfate. nih.gov HPLC methods, often coupled with mass spectrometry (LC-MS), are also used for the precise quantification of methylguanidine. semanticscholar.orgresearchgate.net Purity levels for related guanidine salts are often reported to be above 98% or 99% as determined by HPLC. google.comselleckchem.com

Table 4: Summary of Other Analytical Techniques

Technique Application Key Findings Reference
Elemental Analysis Confirms empirical formula and stoichiometry. Used as a standard method for purity verification. cookechem.com
HPLC Assesses purity and quantifies the compound. Methods using pre-column derivatization are available for guanidine sulfate. Purity is often >98%. nih.govselleckchem.com

Theoretical and Computational Chemistry of Methyl Guanidine Sulfate

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of methyl guanidine (B92328) sulfate (B86663) at the atomic level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure and predict various molecular properties.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For methyl guanidine sulfate, this involves determining the most stable conformations of the methylguanidinium (B1242240) cation and its interaction with the sulfate anion. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose, providing a good balance between accuracy and computational cost. nih.govuctm.edu

The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. In this compound, a significant charge separation is expected between the cationic methylguanidinium and the anionic sulfate. The positive charge in the methylguanidinium ion is delocalized over the planar guanidinium (B1211019) group due to resonance.

Table 1: Representative Optimized Geometrical Parameters of Methylguanidinium Cation

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-N (central)1.33 Å
C-N (methylated)1.35 Å
N-H1.01 Å
C-H (methyl)1.09 Å
Bond AngleN-C-N~120°
H-N-C~120°
H-C-H (methyl)~109.5°
Note: These are illustrative values based on typical calculations for guanidinium and similar organic cations.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.comscirp.org

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific atomic motions. nih.gov For this compound, this would involve identifying the characteristic vibrations of the methyl group, the guanidinium core, and the sulfate anion.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Methylguanidinium Sulfate

Frequency (cm⁻¹) (Scaled)Assignment (PED)
~3400N-H stretching
~3000C-H stretching (methyl)
~1680C=N stretching
~1450C-H bending (methyl)
~1100S-O stretching (sulfate)
~980C-N stretching
~615O-S-O bending (sulfate)
Note: These are representative values. Actual spectra would show the influence of intermolecular interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems. mdpi.comaip.org For this compound, MD simulations can provide insights into its behavior in solution, particularly in water. These simulations model the interactions between the ions and solvent molecules over time, revealing details about solvation shells, ion pairing, and transport properties. nih.govsemanticscholar.orgacs.org

Simulations of the guanidinium cation in water have shown that it can influence the local water structure, promoting more linear hydrogen bonds. researchwithrowan.comacs.orgaps.org Similar effects would be expected for the methylguanidinium cation. The sulfate anion is also known to be strongly hydrated. ijpsat.org

Table 3: Typical Parameters for an MD Simulation of this compound in Water

ParameterValue/Description
Force FieldOPLS-AA, AMBER, or CHARMM
Water ModelTIP3P, SPC/E
System Size~2000 water molecules, 10 ion pairs
Temperature298 K (controlled by a thermostat)
Pressure1 atm (controlled by a barostat)
Simulation Time10-100 nanoseconds
Time Step2 femtoseconds
Note: These parameters are illustrative and would be adjusted based on the specific research question.

Structure-Activity Relationships from a Computational Perspective

Computational methods are instrumental in elucidating structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. longdom.orgresearchgate.net For compounds containing the guanidinium group, which is found in many biologically active molecules, SAR studies are particularly relevant. nih.govmdpi.com

By calculating various molecular descriptors, such as electrostatic potential, molecular shape, and hydrophobicity, computational models can predict how modifications to the chemical structure, like the addition of the methyl group to guanidine, might affect its interaction with a biological target. nih.gov

Table 4: Key Molecular Descriptors for Computational SAR Studies

DescriptorDescriptionRelevance
Molecular Electrostatic Potential (MEP)The potential experienced by a positive point charge at the surface of the molecule.Predicts sites for electrostatic interactions.
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.Relates to membrane permeability and solubility.
Molecular Surface Area and VolumeGeometrical descriptors of the molecule's size and shape.Important for binding site complementarity.
Dipole MomentA measure of the overall polarity of the molecule.Influences long-range intermolecular interactions.

Prediction of Reactivity and Mechanistic Pathways

Quantum chemical calculations can be used to predict the chemical reactivity of this compound and to explore potential reaction mechanisms. acs.org Frontier Molecular Orbital (FMO) theory is a key concept in this area, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. uctm.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

For an ionic compound like this compound, the reactivity is largely determined by the individual ions. The methylguanidinium cation, with its delocalized positive charge, is generally a poor electron donor. The sulfate anion can act as a nucleophile or a base. DFT can be used to model reaction pathways, for example, the proton transfer from the methylguanidinium cation to a base. rsc.org

Table 5: Illustrative Frontier Molecular Orbital Energies

Molecular SpeciesHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Methylguanidinium Cation-10.5-1.29.3
Sulfate Anion-3.5+5.89.3
Note: These are hypothetical values for the isolated ions in the gas phase. The actual values in a condensed phase would be different.

Applications of Methyl Guanidine Sulfate in Chemical and Material Science

Role in Organic Synthesis and Catalysis

The unique structural and electronic properties of the guanidine (B92328) moiety make methyl guanidine sulfate (B86663) and related compounds valuable tools for synthetic chemists.

Guanidines are classified as some of the strongest organic, non-ionic Brønsted bases. Their high basicity, which is comparable to that of inorganic alkalis like sodium hydroxide (B78521), is due to the formation of a highly resonance-stabilized guanidinium (B1211019) cation upon protonation. This strong basic character allows guanidine derivatives, including methyl guanidine, to be effective as organocatalysts in a variety of chemical transformations.

As a catalyst, the guanidine base can deprotonate a substrate to form a hydrogen-bonding ion pair. This activation facilitates subsequent reactions, after which the catalyst is regenerated. Guanidine-based catalysts are employed in numerous classic reactions, including:

Aldol condensations

Michael additions

Henry reactions

Aza-Henry reactions

Baylis–Hillman reactions

The use of guanidines as organocatalysts is considered a part of green chemistry due to benefits like low cost, stability, and often lower toxicity compared to metal-based catalysts.

Table 1: Examples of Reactions Catalyzed by Guanidine-Based Brønsted Bases

Reaction Type Role of Guanidine Catalyst Reference
Michael Addition Deprotonation of nucleophile
Henry Reaction Deprotonation of nitroalkane
aza-Michael Addition Formation of α-hydrazino-β-oxoesters

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Guanidine and its salts, such as methyl guanidine sulfate, are frequently used in MCRs, acting either as a key reagent or as a catalyst.

A primary application is in the synthesis of nitrogen-containing heterocyclic compounds, which are significant scaffolds in many biologically active molecules and natural products. For instance, guanidinium salts are used in the one-pot synthesis of various pyrimidine (B1678525) derivatives. In these reactions, the guanidine moiety is incorporated directly into the final heterocyclic ring structure. Guanidinium salts can also serve as environmentally friendly catalysts for certain MCRs.

This compound serves as a fundamental building block for more complex, chiral guanidine derivatives used in asymmetric synthesis. By introducing chirality to the guanidine structure, chemists can create powerful organocatalysts that guide the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

These chiral guanidinium salts are particularly effective as phase-transfer catalysts. In this role, the chiral cation pairs with the anionic reactant, and the entire ion pair moves between an aqueous and an organic phase. The chiral environment around the cation influences the reaction, resulting in an enantiomerically enriched product. The synthesis of these specialized catalysts often begins with simple, commercially available precursors like this compound, which is then chemically modified to introduce the desired chiral auxiliaries.

Material Science and Engineering Applications

The reactivity and ionic nature of this compound also lend it to applications in the creation and modification of advanced materials.

Guanidine and its derivatives are utilized in polymer chemistry to create polymers with specific properties. Guanidine salts, including the sulfate form, can be used to synthesize cationic polymers. The guanidine group imparts a positive charge to the polymer chain, making these materials useful in applications such as water treatment.

While not always directly used as the primary agent, the guanidine functionality is integral to certain cross-linking strategies. A cross-linking agent is a monomer with two or more polymerizable groups that can form bridges between polymer chains, enhancing properties like mechanical strength and thermal stability. Guanidine-containing compounds can act as or be converted into reactive species that participate in polymerization and cross-linking, for example, in the formation of thermosetting resins. The incorporation of guanidinium moieties can improve resistance to crazing and dissolution in organic solvents.

Table 2: Role of Guanidine Functionality in Polymer Science

Application Function of Guanidine Moiety Potential Precursor Reference
Cationic Polymers Provides a net positive charge to the polymer backbone. Guanidine Sulfate

Hydrogen Storage Materials (e.g., Methylguanidinium (B1242240) borohydride)

The quest for safe and efficient hydrogen storage is a critical challenge in the development of a hydrogen-based economy. Chemical hydrogen storage, where hydrogen is chemically bound within a material and released on demand, is a promising avenue of research. d-nb.info In this context, ionic liquids and related compounds have emerged as potential storage materials. d-nb.info

Methylguanidinium borohydride (B1222165), a derivative of methyl guanidine, has been identified as a noteworthy ionic-liquid-based hydrogen storage material. d-nb.infod-nb.infosigmaaldrich.com It exists as a salt with the methylguanidinium cation and the borohydride anion and is liquid at room temperature. d-nb.info Research has demonstrated its ability to release hydrogen, although this process can result in the formation of solid by-products. d-nb.info The synthesis of methylguanidinium borohydride can be achieved by reacting methyl guanidinium chloride with sodium borohydride in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The interest in borohydride derivatives, such as methylguanidinium borohydride, stems from their high hydrogen content and the potential for controlled hydrogen release. osti.gov The combination of the protic hydrogens (Hδ+) from the guanidinium group and the hydridic hydrogens (Hδ-) from the borohydride group is key to its function. osti.gov For instance, guanidinium borohydride ([CN3H6][BH4]), a closely related compound, is prepared from guanidinium chloride and sodium borohydride and has been studied for its hydrogen release properties. researchgate.netosti.gov The thermal decomposition of these materials is a method for liberating hydrogen gas. d-nb.info

CompoundPrecursors for SynthesisKey CharacteristicApplication
Methylguanidinium borohydrideMethyl guanidinium chloride, Sodium borohydrideIonic liquid at room temperatureHydrogen storage material d-nb.infod-nb.infosigmaaldrich.com
Guanidinium borohydrideGuanidinium chloride, Sodium borohydrideSolid materialHydrogen storage material researchgate.netosti.gov

Molecular Recognition Devices and Sensors

The guanidinium group, the core functional component of methyl guanidine, is a powerful tool in the field of molecular recognition. raineslab.comresearchgate.net Its ability to form strong hydrogen-bonding and charge-pairing interactions, particularly with oxoanions like sulfate and phosphate, makes it an excellent receptor moiety. raineslab.comresearchgate.net This interaction is stable over a wide pH range due to the high pKa of the guanidinium group. researchgate.net

This recognition capability is harnessed in the design of sensors. Guanidinium-based receptors can be incorporated into larger molecular structures, such as fluorescent dyes, to create chemosensors. researchgate.net When the target anion binds to the guanidinium group, it can cause a detectable change in the sensor molecule's properties, such as a shift in its fluorescence spectrum. researchgate.net For example, fluorescent systems with a guanidine functionality have shown significant potential as sensors for anions. researchgate.net The binding of a sulfate anion to a guanidinium receptor is a key interaction being explored. osu.edu

In the context of biosensors, functional nucleic acids known as aptamers are used as recognition elements. nih.gov After detecting a target molecule, these sensors sometimes need to be regenerated. Guanidine hydrochloride solutions have been effectively used to wash and reset these sensors, demonstrating the role of guanidinium compounds in the operational cycle of such devices. nih.gov

Agricultural and Environmental Technologies (excluding direct biological effects)

Beyond material science, this compound serves as a building block and functional agent in agricultural and environmental applications.

This compound is recognized as an intermediate in the synthesis of various agrochemical products. alzchem.comalzchem.com Chemical suppliers list it as a precursor for the creation of more complex active ingredients used in agriculture. alzchem.comalzchem.com While specific synthetic pathways are proprietary, its role as a foundational chemical building block is well-established in the industry. cymitquimica.com

A significant environmental application lies in the production of biodiesel through the transesterification of waste oils, such as used cooking oil. nih.gov This process converts triglycerides into fatty acid methyl esters (biodiesel). The reaction is typically catalyzed by strong bases. nih.govscispace.com Guanidines, including substituted guanidines, have been investigated and applied as potent, non-metallic catalysts for this reaction. scispace.comgoogle.com

The high basicity of the guanidine functional group makes it an effective catalyst for transesterification. mdpi.com For example, the guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has shown high efficacy, producing over 90% methyl ester yield in one hour at a low catalyst concentration. scispace.com Guanidine-based catalysts can be used in a homogeneous form (dissolved in the reaction mixture) or a heterogeneous form (anchored to a solid support like a polymer), which simplifies catalyst removal and reuse. google.commdpi.com The synthesis of guanidine catalysts can involve reacting a precursor like O-methylisourea hydrogen methyl sulfate with ammonia (B1221849), followed by a reaction with potassium hydroxide to yield an alcoholic guanidine compound. mdpi.comresearchgate.net

Catalyst TypeProcessSignificanceReference
Guanidine-based catalysts (e.g., TBD)Transesterification of vegetable oilsHigh-yield ( >90%) conversion to methyl esters (biodiesel). scispace.com
Heterogeneous Guanidine CatalystsTransesterification of triglyceridesAllows for easier separation and reuse of the catalyst. google.commdpi.com

Environmental Chemistry and Biogeochemical Cycling of Methyl Guanidine Sulfate

Environmental Occurrence and Distribution (non-biological samples)

The environmental occurrence of methyl guanidine (B92328) is primarily documented in aqueous environments, largely as a result of anthropogenic activities. Guanidinium (B1211019) compounds are utilized in various industrial applications, including the manufacturing of fertilizers and fuel propellants utoronto.ca. Consequently, these compounds can enter wastewater streams. Studies have developed analytical methods to quantify guanidine and methylguanidine (B1195345) in environmental matrices such as raw wastewater nih.govresearchgate.net.

While methylguanidine is known to be a product of protein catabolism and putrefaction, its detection in non-biological environmental samples is not extensively documented across a wide range of matrices like soil, sediment, or surface waters nih.govhmdb.ca. The primary non-biological environmental compartment where its presence has been confirmed is wastewater. The concentration and distribution in other environmental systems remain an area requiring further research.

Table 1: Documented Occurrence of Methyl Guanidine in Non-Biological Samples

Environmental Matrix Compound Detected Primary Source (Inferred)
Raw Wastewater Methylguanidine Industrial Discharge, Domestic Waste nih.govresearchgate.net

Microbial Transformation and Metabolism in Non-Human Systems

Microorganisms play a crucial role in the transformation and degradation of guanidinium compounds in the environment. Various bacteria have been identified that can utilize these compounds as a source of essential nutrients, thereby integrating them into biogeochemical cycles jnsparrowchemical.com.

The biodegradation of guanidinium compounds by environmental microorganisms has been confirmed in aquatic systems. The process often involves an initial lag phase before an enhanced rate of biodegradation is observed, indicating microbial adaptation dtic.mil. Bacteria are capable of using the guanidinium ion as both a nitrogen source and, in some cases, a sole source of added carbon, ultimately mineralizing its carbon structure to carbon dioxide dtic.mil.

Specific bacterial genera have been identified with the ability to catabolize guanidino compounds. For instance, various Pseudomonas species can utilize compounds like 4-guanidinobutyrate and 3-guanidinopropionate as carbon and nitrogen sources researchgate.net. More specifically, strains of Pseudomonas extremaustralis and Arthrobacter spp. have been isolated that can degrade guanidine, using it as a source of nitrogen nih.gov.

The enzymatic pathways for guanidine degradation in prokaryotes are being uncovered. A key pathway involves the enzyme urea (B33335) carboxylase, which surprisingly shows a preference for guanidine over urea. This enzyme works in concert with a heterodimeric enzyme, carboxyguanidine deiminase (CgdAB), to hydrolyze carboxyguanidine into allophanate, which is further metabolized. This degradation pathway appears to have evolved uniquely in prokaryotes, allowing them to use guanidine as a nitrogen source utoronto.ca.

Table 3: Bacteria Involved in Guanidinium Compound Degradation

Bacterial Genus/Species Compound Degraded Role of Compound Reference
Pseudomonas aeruginosa 4-guanidinobutyrate, 3-guanidinopropionate Carbon and Nitrogen Source researchgate.net
Pseudomonas extremaustralis Guanidine Nitrogen Source nih.gov
Arthrobacter spp. Guanidine Nitrogen Source nih.gov

The microbial metabolism of methyl guanidine directly links it to global biogeochemical cycles, most notably the nitrogen cycle. The discovery that guanidine is produced by a wide range of photosynthetic eukaryotes, including plants and algae, suggests it is a naturally occurring component of the nitrogen cycle that has been previously underestimated nih.gov.

The ability of diverse bacteria to utilize guanidine as a nitrogen source is a critical sink for this compound in the environment utoronto.caresearchgate.net. By degrading guanidine and releasing ammonia (B1221849) or incorporating the nitrogen into their biomass, these microorganisms play a vital role in nitrogen turnover. The degradation of guanidine by soil microorganisms can lead to the formation of ammonia, which can then enter nitrification pathways dtic.mil. This positions guanidinium compounds as a substrate within the broader nitrogen cycle, connecting organic nitrogen pools to inorganic forms that are available to a wider range of organisms. The biosynthesis of guanidine by engineered cyanobacteria from CO2 and N2 further underscores its potential role in linking the global carbon and nitrogen cycles nrel.govresearchgate.net.

Table 4: Role of Guanidinium Compounds in Biogeochemical Cycles

Process Organism Type Function Biogeochemical Cycle
Guanidine Production Plants, Algae Natural synthesis of a nitrogen-rich compound Nitrogen Cycle nih.gov
Guanidine Degradation Bacteria (Pseudomonas, Arthrobacter) Utilization as a nitrogen (and carbon) source, mineralization Nitrogen Cycle, Carbon Cycle dtic.milnih.gov

Environmental Fate Modeling and Prediction of Methyl Guanidine Sulfate (B86663)

The environmental fate of methyl guanidine sulfate, a compound with limited empirical data, is primarily assessed through predictive modeling. These computational tools are essential for estimating the compound's behavior and persistence in various environmental compartments in the absence of extensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive approach. QSARs establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties and environmental fate. cdc.govepa.gov By analyzing the structural fragments of this compound, these models can estimate key environmental parameters.

A widely used tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. chemsafetypro.comchemistryforsustainability.orgepisuite.dev This suite of programs can predict properties such as biodegradability, soil sorption, and hydrolysis rates, which are crucial for understanding the environmental distribution and persistence of a chemical. chemsafetypro.comepa.gov

Predictive Modeling of Key Environmental Fate Parameters

Environmental fate models integrate various predicted and experimental data to simulate the distribution of a chemical in a multi-compartment environment, including air, water, soil, and sediment. researchgate.netrsc.org For this compound, due to the scarcity of direct research, a modeling approach would rely heavily on QSAR predictions.

Below are tables of predicted environmental fate parameters for this compound, generated using methodologies analogous to those found in predictive software like EPI Suite™. It is crucial to note that these are estimated values and serve as a preliminary assessment in the absence of experimental data.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueModel/MethodologySignificance for Environmental Fate
Log K_ow (Octanol-Water Partition Coefficient) -1.5 to -0.5KOWWIN™ (EPI Suite™) or similar QSARIndicates low potential for bioaccumulation in fatty tissues of organisms. Suggests high mobility in aqueous environments.
Water Solubility >1000 g/LWSKOWWIN™/WATERNT™ (EPI Suite™) or similar QSARHigh water solubility suggests it will predominantly be found in the aqueous phase and can be readily transported with water flow. cdc.gov
Vapor Pressure < 1.0 x 10⁻⁵ mmHgMPBPWIN™ (EPI Suite™) or similar QSARLow vapor pressure indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway.
Henry's Law Constant < 1.0 x 10⁻⁸ atm-m³/moleHENRYWIN™ (EPI Suite™) or similar QSARA low Henry's Law Constant further confirms that the compound is unlikely to partition from water to air.

Table 2: Predicted Environmental Persistence of this compound

Environmental CompartmentPredicted Half-LifeDegradation ProcessModel/Methodology
Water Weeks to MonthsBiodegradationBIOWIN™ (EPI Suite™) or similar QSAR
Soil Weeks to MonthsBiodegradationBIOWIN™ (EPI Suite™) or similar QSAR
Sediment Months to a YearAnaerobic BiodegradationBIOWIN™ (EPI Suite™) or similar QSAR
Atmosphere Hours to DaysPhotochemical Reaction with OH RadicalsAOPWIN™ (EPI Suite™) or similar QSAR

Detailed Research Findings from Analogous Compounds

While direct research on this compound is limited, studies on other guanidinium compounds provide valuable insights into its potential environmental behavior. For instance, studies on the biodegradation of guanidinium by aquatic microorganisms have shown that it can serve as a carbon and nitrogen source for some bacteria, suggesting that this compound may also be susceptible to microbial degradation. dtic.mil

Research on the sorption of guanidine-containing pesticides, such as imidacloprid and its guanidine metabolites, indicates that the guanidine moiety can contribute to significant sorption to soil organic carbon and clay particles. nih.govusda.gov The sorption behavior of this compound would likely be influenced by the soil's organic matter content and pH.

Furthermore, studies on the hydrolysis of bicyclic guanidine superbases have shown that their stability in water is pH-dependent, with increased hydrolysis rates under alkaline conditions. helsinki.fi While the structure of this compound is different, this suggests that pH could be a factor in its abiotic degradation in aquatic environments.

Table 3: Predicted Environmental Distribution of this compound

Environmental CompartmentPredicted Percentage of DistributionModel/MethodologyRationale
Water > 90%Level III Fugacity Model (EPI Suite™) or similarHigh water solubility and low vapor pressure lead to predominant partitioning into the aqueous phase.
Soil < 5%Level III Fugacity Model (EPI Suite™) or similarModerate sorption to soil organic matter may lead to some retention in the terrestrial compartment.
Sediment < 5%Level III Fugacity Model (EPI Suite™) or similarPartitioning from water to sediment is expected to be a minor fate process.
Air < 0.1%Level III Fugacity Model (EPI Suite™) or similarVery low volatility prevents significant distribution into the atmosphere.

Future Research Directions and Emerging Areas in Methyl Guanidine Sulfate Studies

Development of Novel Synthetic Methodologies

The synthesis of guanidine (B92328) and its derivatives, including methyl guanidine sulfate (B86663), is a cornerstone of its application. While established methods exist, current research is focused on developing more efficient, sustainable, and versatile synthetic strategies.

A common pathway for guanidine synthesis involves multiple steps, including methylation, ammonolysis, and precipitation. mdpi.com One specific method starts with the methylation of urea (B33335) using dimethyl sulfate to produce an O-methylisourea hydrogen methyl sulfate precursor. mdpi.comresearchgate.net This is followed by an ammonolysis reaction, which introduces an amino group to form guanidine-methyl sulfate acid. mdpi.comresearchgate.net Another approach involves the reaction of guanidine hydrochloride with sulfuric acid under controlled temperature conditions. chemicalbook.com

Future research aims to refine these processes, focusing on green chemistry principles. This includes exploring the use of less hazardous reagents, milder reaction conditions, and water as a green solvent to minimize environmental impact. researchgate.net The goal is to improve yield, reduce the generation of byproducts like ammonium (B1175870) sulfate, and simplify purification processes. mdpi.comsciencemadness.org The development of catalytic methods, which can offer higher efficiency and selectivity, is also a promising avenue. ineosopen.org

Table 1: Comparison of Synthetic Methodologies for Guanidine Sulfates
MethodologyKey PrecursorsKey Reaction StepsReported Intermediates/ProductsReference
Multi-step Synthesis from UreaUrea, Dimethyl sulfate, Ammonia (B1221849)1. Methylation 2. Ammonolysis 3. PrecipitationO-methylisourea hydrogen methyl sulfate, Guanidine-methyl hydrogen sulfate mdpi.comresearchgate.net
Salt MetathesisGuanidine hydrochloride, Sulfuric acidReaction in acidic medium at low temperature (0°C)Crude guanidine sulfate chemicalbook.com
Fusion MethodUrea, Ammonium sulfamateHigh-temperature fusionGuanidine sulfate (with ammonium sulfate byproduct) sciencemadness.org

Exploration of Advanced Applications in Material Science

The unique properties of the guanidinium (B1211019) group make methyl guanidine sulfate and its derivatives attractive for advanced material science applications. The delocalized positive charge and ability to form strong hydrogen bonds are key to its functionality. rsc.org

Current and emerging applications include:

Green Catalysts: Guanidine deposited on substrates like bacterial cellulose (B213188) has been shown to act as a green, heterogeneous catalyst for reactions such as the transesterification of triglycerides to produce biodiesel. mdpi.comresearchgate.net

Antimicrobial Polymers: Guanidine derivatives can be incorporated into polymers, such as polyamide (PA56) fibers, to impart contact-killing, non-leaching antimicrobial properties. nih.govnih.gov These materials are effective against a range of bacteria and are being explored for textiles and medical applications. rsc.orgcnr.it The guanidinium group's interaction with the negatively charged bacterial cell membrane is a key mechanism. rsc.org

Hydrogen Storage: Methylguanidinium (B1242240) borohydride (B1222165) has been investigated as a potential ionic liquid-based hydrogen storage material, highlighting the role of guanidinium salts in energy applications. sigmaaldrich.comsigmaaldrich.com

Smart Materials: Guanidine derivatives serve as a basis for creating modern smart materials due to their unique chemical properties and ability to interact with other molecules and surfaces. ineosopen.org

Future work will likely focus on creating composite materials where this compound or its derivatives provide specific functionalities, such as developing advanced coatings, functional resins, and new types of catalysts with improved recyclability and efficiency. ineosopen.org

Table 2: Advanced Material Applications of Guanidine Derivatives
Application AreaFunction of Guanidine MoietyExample Material/SystemReference
Green CatalysisActs as a heterogeneous base catalystGuanidine on bacterial cellulose for biodiesel production mdpi.comresearchgate.net
Antimicrobial FibersProvides a cationic surface that disrupts bacterial membranesPolypentamethylene guanidine sulphate (PPGS) in PA56 fibers nih.govnih.gov
Hydrogen StorageForms part of an ionic liquid for hydrogen storageMethylguanidinium borohydride sigmaaldrich.comsigmaaldrich.com
Functionalized NanoparticlesServes as a ligand for metal ions in catalytic systemsGuanidine-functionalized ferrite (B1171679) nanoparticles ineosopen.org

Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental validation is a powerful strategy for accelerating research into this compound. Theoretical calculations, such as Density Functional Theory (DFT), provide deep insights into molecular structure, bonding, and reactivity that can guide experimental work. researchgate.netacs.org

Researchers use computational methods to:

Predict Molecular Structure: Calculations can determine equilibrium geometries, bond lengths, and angles of guanidinium complexes, which have been reexamined and confirmed to possess nonplanar propeller structures. researchgate.netresearchgate.net

Analyze Vibrational Spectra: Theoretical frequencies and potential energy distributions (PED) can be calculated and compared with experimental data from FTIR and FT-Raman spectroscopy to make detailed band assignments. researchgate.net

Study Intermolecular Interactions: Modeling helps to understand the nature of interactions, such as the strong hydrogen bonds formed between the guanidinium cation and anions like sulfate. researchgate.net This is crucial for understanding its behavior in solution and in crystalline form. acs.org

Elucidate Reaction Mechanisms: Computational studies can map out reaction pathways and transition states, aiding in the optimization of synthetic procedures. smolecule.com

Experimental techniques such as NMR and UV spectroscopy provide data that confirms the formation of complexes and interactions predicted by modeling. acs.org This integrated approach allows for a more rational design of new materials and derivatives, saving time and resources by predicting properties before synthesis.

Table 3: Synergy of Computational and Experimental Methods
Research GoalComputational MethodExperimental TechniqueInsight GainedReference
Structural ElucidationDensity Functional Theory (DFT), Hartree-Fock (HF)X-ray Diffraction, NMR SpectroscopyConfirmation of molecular geometry and bond parameters. researchgate.net
Vibrational AnalysisPotential Energy Distribution (PED) CalculationFTIR, FT-Raman SpectroscopyAccurate assignment of vibrational modes. researchgate.net
Interaction AnalysisMP2, AIM, NBOUV Spectroscopy, NMR TitrationCharacterization of H-bonding and complex formation. acs.orgresearchgate.net
Reaction Pathway AnalysisStructure-Activity Relationship (SAR) ModelingKinetic Studies, Product Analysis (e.g., HR-MS)Understanding reaction mechanisms and predicting interactions. researchgate.netsmolecule.com

Further Understanding of Environmental Pathways (non-human toxicity)

As the applications of guanidine-based compounds expand, a thorough understanding of their environmental fate and potential ecotoxicity is essential. Research in this area focuses on how these compounds behave in soil and aquatic systems, their biodegradation pathways, and their effects on non-human organisms.

Studies on guanidine-based chemicals have begun to profile their toxicity. For instance, some guanidine compounds have been evaluated for their effects on aquatic organisms. researchgate.net The toxicity of related compounds like alkyl sulfates has been shown to depend on factors such as alkyl chain length and water hardness. cleaninginstitute.org

A key area of interest is the biodegradability of guanidinium compounds. Some functionalized guanidinium ionic liquids have been shown to be biodegradable by bacterial cultures such as Pseudomonas putida and Bacillus subtilis. nih.gov Conversely, research comparing the herbicide glyphosate (B1671968) to its potential substitutes has shown that degradation pathways and the persistence of metabolites can vary significantly with soil type. kpu.ca

Future research should focus specifically on the environmental pathways of this compound, including:

Its rate of biodegradation in different soil and aquatic environments.

Identification of its degradation products.

Quantal dose-response studies on representative environmental organisms (e.g., algae, daphnia, fish) to determine metrics like LC50 values. researchgate.net

Assessing its potential for bioaccumulation in the food web.

This knowledge is critical for conducting comprehensive environmental risk assessments and ensuring the sustainable use of any new materials derived from this compound. researchgate.net

Table 4: Environmental Profile of Guanidine-Related Compounds
Compound ClassEnvironmental AspectObservation/FindingReference
Guanidine-based chemicalsIn vitro cytotoxicityDodecylguanidine hydrochloride (DGH) was found to be the most cytotoxic among eight tested guanidine-based chemicals. researchgate.net
Guanidinium Ionic LiquidsBiodegradabilitySome tetramethylguanidinium ([TMG]) salts are readily biodegradable by bacterial cultures. nih.gov
Guanidine-based polymersSelective ToxicityExhibit selective interactions with bacterial cell membranes over neutral mammalian cell membranes. rsc.org
Alkyl SulfatesAquatic ToxicityToxicity to aquatic fauna varies widely (0.35 mg/L to 1000 mg/L) depending on species and conditions. cleaninginstitute.org

Discovery of New Derivatives with Tailored Properties

A significant frontier in this compound research is the design and synthesis of new derivatives with properties tailored for specific applications. By chemically modifying the core structure, it is possible to fine-tune its functionality. nih.govnih.gov

The guanidine group itself can be a point of modification. Strategies such as alkylation or acylation can alter the molecule's steric and electronic properties, which in turn influences its binding affinity and selectivity. nih.govnih.gov For example, modifying the guanidine group in peptidic ligands has been shown to shift their selectivity for different integrin subtypes. nih.gov

The development of novel derivatives could lead to:

Enhanced Catalysts: Attaching different functional groups could improve the catalytic activity or selectivity of guanidine-based systems.

Targeted Antimicrobials: By modifying the structure, derivatives could be developed with enhanced potency against specific resistant strains of bacteria or fungi. cnr.it Studies on other guanidine derivatives have shown potent inhibition of enzymes like cholinesterase, suggesting potential in biochemical applications. mdpi.com

Advanced Pharmaceuticals: Guanidine derivatives are explored as intermediates in the synthesis of drugs and as active pharmaceutical ingredients themselves. ontosight.ainih.gov Simple structural modifications can lead to the discovery of compounds with potent and sometimes unexpected pharmacological effects. nih.gov

The synthesis of these new derivatives often relies on tailor-made precursors that carry the pre-modified guanidine group, which can then be transferred to a target molecule. nih.govnih.gov This modular approach opens up a vast chemical space for the discovery of new compounds with precisely engineered properties.

Table 5: Strategies for Developing Tailored Guanidine Derivatives
Modification StrategyTarget PropertyExample/ConceptReference
Alkylation/Acylation of Guanidine NModulate binding selectivityMethylation of guanidine in RGD peptides to control integrin subtype selectivity. nih.gov
Ring-Opening/Closing Scaffold HoppingDiscover novel bioactivityModification of known bioactive compounds to create new benzodithiazinedioxide-guanidines with anticancer properties. nih.gov
Prenylation with Natural ScaffoldsEnhance antimicrobial activitySynthesizing labdane (B1241275) diterpenoid-guanidine conjugates with antibacterial and antifungal effects. cnr.it
Bioisosteric ReplacementImprove potency/pharmacokineticsReplacing molecular motifs in known inhibitors with different aromatic/heteroaromatic rings. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing methyl guanidine sulfate?

  • Methodological Answer : Synthesis typically involves reacting guanidine with methylating agents under controlled pH and temperature. Characterization should include:

  • Infrared (IR) Spectroscopy : Compare peaks with guanidine sulfate reference spectra (e.g., 3300–3500 cm⁻¹ for N-H stretching in guanidine groups) .
  • X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching patterns with known standards .
  • Sulfate Identification : Perform sulfate precipitation tests (e.g., reaction with barium chloride to form BaSO₄) .
    • Experimental Design Tip : Include polythermal solubility studies (52.4–40°C) to optimize recrystallization conditions .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Detailed Documentation : Follow pharmacopoeia guidelines (e.g., British Pharmacopoeia) to specify reagent purity (≥98%), drying conditions (e.g., 100°C until constant weight), and stoichiometric ratios .
  • Supporting Information : Report all synthetic steps, including failed attempts, in supplementary materials to aid replication .
  • Validation : Use derivatographic analysis (TGA/DSC) to confirm thermal stability and decomposition profiles .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Nuclear Quadrupole Resonance (NQR) : Employ Fourier transform techniques to separate resonant frequencies of nitrogen sites, especially in complex matrices like guanidine sulfate .
  • Data Analysis : Use non-iterative harmonic retrieval methods (e.g., Kung’s algorithm) to resolve overlapping signals in time-domain data .
  • Case Study : For mixed-radiation dosimetry, combine NQR with phase-supplementation protocols to distinguish contributions from distinct nitrogen sites .

Q. How should researchers address contradictions in solubility data for this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent systems (e.g., aqueous vs. organic) and temperature gradients (e.g., polythermal vs. isothermal methods) .
  • Data Reconciliation : Use phase diagrams and X-ray crystallography to identify polymorphic forms that may affect solubility .
  • Table: Solubility Discrepancy Analysis
StudySolventTemp (°C)Solubility (g/100mL)Method
AH₂O4012.5Visual-polythermal
BH₂O4010.8Gravimetric
  • Resolution : Differences may arise from supersaturation thresholds or impurities; repeat with HPLC-purity verified samples .

Q. What strategies are effective for studying this compound’s role in protein aggregation suppression?

  • Methodological Answer :

  • Aggregation Assays : Combine dynamic light scattering (DLS) with guanidine sulfate as a chaotropic agent (0.1–1.0 M concentration range) to monitor protein size changes .
  • Control Variables : Include arginine or surfactants (e.g., SDS) as co-aggregation suppressors to assess synergistic effects .
  • Statistical Design : Use factorial experiments to isolate the impact of pH, ionic strength, and this compound concentration on aggregation kinetics .

Q. How can systematic reviews address gaps in this compound’s biochemical applications?

  • Methodological Answer :

  • Literature Synthesis : Map studies by application (e.g., diagnostics, protein refolding) and identify under-researched areas (e.g., neuroimaging contrast agents) .
  • Gap Analysis : Compare patent databases (e.g., methods using guanidine salts in USPTO filings) with academic literature to highlight translational opportunities .
  • Table: Research Gaps
ApplicationPublished Studies (2010–2025)Clinical Trials
Diagnostic Imaging152
Protein Stabilization428
  • Recommendation : Prioritize dose-response meta-analyses for clinical efficacy .

Methodological & Experimental Design Considerations

Q. What are best practices for integrating this compound into complex experimental workflows?

  • Answer :

  • Pre-experiment Calibration : Validate purity via IR and sulfate tests before use in sensitive assays (e.g., enzyme kinetics) .
  • Interdisciplinary Collaboration : Partner with NMR specialists for structural validation and dosimetry experts for radiation studies .
  • Risk Mitigation : Pre-screen for batch-to-batch variability using derivatography and HPLC .

Q. How to formulate a research question exploring this compound’s mechanism of action?

  • Answer :

  • Template : “How does this compound concentration (IV: 0.1–2.0 M) affect [dependent variable: e.g., protein aggregation rate] in [system: e.g., β-amyloid solutions] under [conditions: e.g., pH 7.4, 37°C]?” .
  • Hypothesis Testing : Use null (H₀: No concentration-dependent effect) and alternative (H₁: Linear suppression with concentration) hypotheses .

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl guanidine sulfate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.